![molecular formula C20H17N3O2 B599391 Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate CAS No. 833430-87-8](/img/structure/B599391.png)
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an anticancer agent.
Mécanisme D'action
The mechanism of action of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with various molecular targets and pathways. It is known to interact with the central nervous system, where it may modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmitter degradation. This interaction can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate:
Beta-carboline alkaloids: A family of compounds with similar structures and diverse biological activities, including harmine, harmaline, and tetrahydroharmine.
Uniqueness
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities compared to other beta-carboline derivatives. Its ethyl carbamate group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
833430-87-8 |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.375 |
Nom IUPAC |
ethyl N-[3-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-7-5-6-13(12-14)18-19-16(10-11-21-18)15-8-3-4-9-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
Clé InChI |
AQDZYCQXYSAVHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


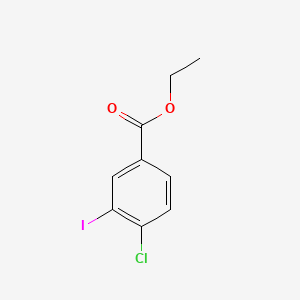
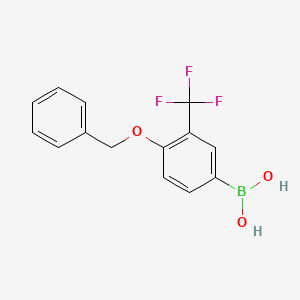


![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)
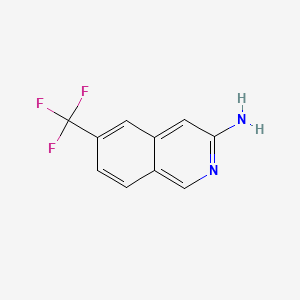

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
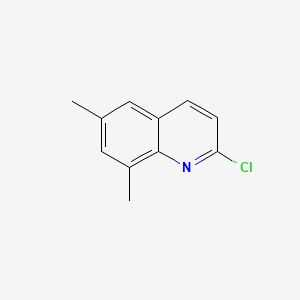
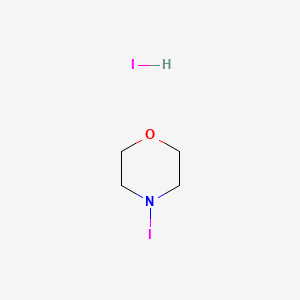
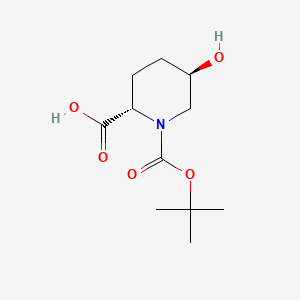
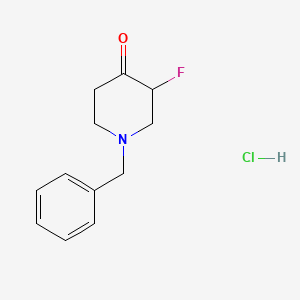
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
